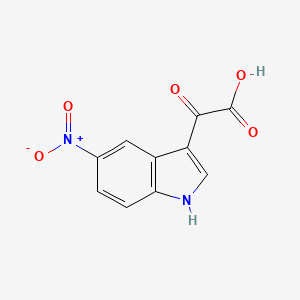

2-(5-nitro-1H-indol-3-yl)-2-oxoacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-nitro-1H-indol-3-yl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O5/c13-9(10(14)15)7-4-11-8-2-1-5(12(16)17)3-6(7)8/h1-4,11H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQQDHUBXJPCEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10989498 | |

| Record name | (5-Nitro-1H-indol-3-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10989498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6953-39-5 | |

| Record name | NSC71258 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5-Nitro-1H-indol-3-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10989498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization

Precursor Strategies and Building Block Approaches

The primary building block for the synthesis of the target compound is the 5-nitroindole (B16589) scaffold. The presence of the nitro group at the C-5 position influences the electronic properties of the indole (B1671886) ring, which must be considered during the synthetic design.

The most direct precursor strategy involves the use of commercially available or synthetically prepared 5-nitroindole. The synthesis of 5-nitroindoles can be accomplished through various methods, including the Fischer indole synthesis from 4-nitrophenylhydrazine (B89600) and a suitable ketone or aldehyde, followed by cyclization. Alternatively, direct nitration of indole can be employed, although this can lead to a mixture of products and requires careful control of reaction conditions to favor nitration at the C-5 position.

Once 5-nitroindole is obtained, the subsequent functionalization is directed at the C-3 position. The electron-withdrawing nature of the nitro group at C-5 deactivates the benzene (B151609) portion of the indole ring towards electrophilic attack, thereby reinforcing the inherent reactivity of the C-3 position in the pyrrole (B145914) ring.

Oxalyl chloride (COCl)₂ is a key reagent for introducing the 2-oxoacetic acid moiety at the C-3 position of indoles. wikipedia.orgchemicalbook.com This reaction is a type of Friedel-Crafts acylation, although it can often proceed without a Lewis acid catalyst due to the high reactivity of the indole nucleus. The reaction between an indole and oxalyl chloride proceeds via an electrophilic substitution mechanism. sciencemadness.org

The process begins with the attack of the nucleophilic C-3 position of the indole ring on one of the electrophilic carbonyl carbons of oxalyl chloride. This leads to the formation of an acylium ion intermediate, which then expels a chloride ion. The resulting indol-3-ylglyoxyl chloride is a reactive intermediate that can be subsequently hydrolyzed to yield the desired 2-oxoacetic acid derivative. The reaction is typically carried out in an inert solvent, such as diethyl ether or tetrahydrofuran (B95107), at low temperatures to control the reactivity of oxalyl chloride.

Direct Synthesis and One-Pot Reaction Protocols

The optimization of reaction conditions is crucial for achieving high yields and purity of 2-(5-nitro-1H-indol-3-yl)-2-oxoacetic acid.

Temperature: The acylation of indoles with oxalyl chloride is often exothermic and is typically performed at low temperatures, such as 0 °C or below, to prevent the formation of side products. Careful temperature control is necessary to manage the reaction rate and selectivity.

Solvent: Anhydrous, non-protic solvents are preferred to prevent premature hydrolysis of oxalyl chloride and the intermediate acid chloride. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are commonly used. The choice of solvent can also influence the solubility of the starting materials and the precipitation of the product.

Catalysis: While the reaction can proceed without a catalyst for many indoles, the presence of the electron-withdrawing nitro group in 5-nitroindole may decrease the nucleophilicity of the indole ring. In such cases, a mild Lewis acid catalyst might be employed to enhance the electrophilicity of the oxalyl chloride and facilitate the reaction. However, strong Lewis acids should be avoided as they can lead to polymerization or other side reactions of the indole. The use of a catalytic amount of N,N-dimethylformamide (DMF) can also facilitate the formation of the Vilsmeier-Haack type reagent, which is a potent acylating agent. organic-chemistry.org

Microwave-assisted synthesis has also emerged as a technique to accelerate reactions and improve yields in the synthesis of substituted indole derivatives, offering an alternative to conventional heating. unina.it

The yields of the acylation reaction can vary depending on the specific substrate and the optimized reaction conditions. For the synthesis of related indol-3-ylglyoxylic acids, yields are generally reported to be moderate to high. The purity of the final product is critical, and purification is typically achieved through recrystallization or column chromatography. The hydrolysis of the intermediate indol-3-ylglyoxyl chloride must be complete to ensure a high purity profile of the final carboxylic acid.

| Parameter | Condition | Expected Outcome |

| Temperature | 0 °C to room temperature | Lower temperatures favor selectivity and minimize side reactions. |

| Solvent | Anhydrous diethyl ether, THF | Inert, aprotic solvents prevent reagent decomposition. |

| Catalyst | None or mild Lewis acid/DMF (cat.) | May be required to overcome deactivation by the nitro group. |

| Yield | Moderate to High | Dependent on optimized conditions and substrate reactivity. |

| Purity | High after purification | Recrystallization is a common method for purification. |

Multi-Step Synthetic Sequences and Intermediate Transformations

In cases where the direct acylation of 5-nitroindole is problematic, multi-step synthetic sequences can be employed. nih.govnih.govsyrris.jpresearchgate.net This could involve the introduction of the C-3 side chain prior to the nitration of the indole ring. For instance, indole-3-acetic acid or its ester could be synthesized first, followed by a regioselective nitration at the C-5 position. However, controlling the regioselectivity of nitration in the presence of an existing C-3 substituent can be challenging.

Another multi-step approach could involve the protection of the indole nitrogen, for example with a tosyl or Boc group, before acylation. This can sometimes improve solubility and influence the reactivity of the indole ring. The protecting group would then be removed in a subsequent step after the formation of the glyoxylic acid side chain.

Intermediate transformations are centered around the indol-3-ylglyoxyl chloride formed after the reaction with oxalyl chloride. This intermediate is typically not isolated but is subjected to in-situ hydrolysis with water or an aqueous base to yield the final this compound. Careful control of the hydrolysis conditions is necessary to avoid any unwanted side reactions.

Strategies for Nitro Group Introduction or Modification

The introduction of a nitro group onto the indole ring is a critical step that can be performed at different stages of the synthesis. The choice of strategy is often dictated by the stability of the substrates and the desired regioselectivity.

Direct nitration of an indole ring that already possesses an electron-withdrawing substituent at the C-3 position, such as a glyoxylic acid group, presents significant challenges. Traditional nitrating conditions using strong acids like a nitric acid/sulfuric acid mixture can lead to polymerization and other side reactions due to the acid-sensitive nature of the indole nucleus. bhu.ac.in Studies on the nitration of 3-acetylindole, a structurally similar compound, show that substitution occurs predominantly at the C-6 position, with the C-4 nitro derivative as a minor product. umn.edu However, protection of the indole nitrogen, for instance by acetylation, can alter the regioselectivity, and the nitration of 1,3-diacetylindole (B99430) has been shown to yield the 5-nitro derivative. umn.edu

To circumvent the harshness of mixed acids, non-acidic nitrating agents have been employed. Reagents such as benzoyl nitrate (B79036) or ethyl nitrate can be used, though they typically favor nitration at the C-3 position of an unsubstituted indole. bhu.ac.inuop.edu.pk More contemporary methods offer milder and more selective alternatives. A notable example is the use of trifluoroacetyl nitrate, generated in situ from ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride. rsc.orgnih.govrsc.org This metal-free system operates at low temperatures and has proven effective for the nitration of a wide array of indole derivatives. rsc.orgnih.gov

An alternative to direct nitration is to construct the indole scaffold from a precursor that already contains the nitro group. This approach guarantees the correct positioning of the substituent. The Reissert indole synthesis, for instance, utilizes ortho-nitrotoluenes and diethyl oxalate, followed by a reductive cyclization, to produce indole-2-carboxylic acid derivatives. rsc.org This classical method ensures that the nitro group is incorporated from the outset, avoiding potential issues with regioselectivity during a late-stage nitration. Syntheses of the 5-nitroindole starting material from nitrated toluenes have been well-documented. guidechem.com

| Nitration Method | Reagents | Typical Conditions | Advantages | Disadvantages | Citations |

| Mixed Acid | HNO₃ / H₂SO₄ | Low Temperature | Inexpensive reagents | Harsh conditions, low selectivity, risk of polymerization | bhu.ac.inumn.edu |

| Acetyl Nitrate | HNO₃ / Ac₂O | Low Temperature | Milder than mixed acid | Can lead to N-acetylation and other side products | nih.gov |

| Trifluoroacetyl Nitrate | NMe₄NO₃ / (CF₃CO)₂O | 0-5 °C, CH₃CN | Mild, metal-free, high yield, good regioselectivity | Reagents are more expensive | rsc.orgnih.govrsc.org |

| Reissert Synthesis | o-nitrotoluene, Diethyl oxalate, Zn/HOAc | Multi-step | Unambiguous regioselectivity | Multi-step, lower overall atom economy | rsc.org |

Manipulation of the Carboxylic Acid Functionality (e.g., Esterification, Amidation)

The introduction of the 2-oxoacetic acid (glyoxylic acid) group at the C-3 position and its subsequent derivatization are key to synthesizing the target compound and its analogues.

The most direct and widely used method for introducing an acyl group at the C-3 position of indole is the Friedel-Crafts acylation. organic-chemistry.orglibretexts.org This reaction involves treating the indole with an acylating agent in the presence of a Lewis acid. For the synthesis of this compound, this would entail the reaction of 5-nitroindole with an oxalyl chloride derivative. A highly relevant procedure has been reported for the synthesis of 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid, where 7-methylindole (B51510) is treated with oxalyl chloride in diethyl ether, followed by aqueous hydrolysis of the resulting indol-3-ylglyoxylyl chloride intermediate to furnish the desired product in high yield. researchgate.net This two-step, one-pot procedure is directly applicable to a 5-nitroindole starting material.

Once the carboxylic acid functionality is in place, it can be readily converted into various derivatives.

Esterification: The carboxylic acid can be converted to its corresponding ester through several methods. The classical Fischer-Speier esterification involves refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst. sphinxsai.com Milder, non-acidic conditions can also be employed. For example, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) have been used to facilitate the esterification of indole-3-acetic acid onto starch backbones. mdpi.com It is important to note that indole-acid esters can be sensitive to basic conditions, with measurable hydrolysis occurring even at moderate pH values (pH ≥ 9). nih.gov

Amidation: The synthesis of amides from the 2-oxoacetic acid moiety is typically achieved using standard peptide coupling protocols. These methods involve activating the carboxylic acid with a coupling agent to facilitate its reaction with an amine. This approach allows for the synthesis of a wide range of amide derivatives.

| Coupling Agent | Description | Common Additives |

| EDC (or EDCI) | Water-soluble carbodiimide | HOBt, HOAt, DMAP |

| DCC | Dicyclohexylcarbodiimide (B1669883) | HOBt, HOAt |

| HATU | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | Base (e.g., DIPEA) |

| CDI | Carbonyldiimidazole | None typically required |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic routes aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Catalyst Development for Enhanced Efficiency

A central tenet of green chemistry is the use of catalysts to enhance reaction efficiency and reduce waste, moving from stoichiometric to catalytic reagents.

In the context of nitration, traditional methods are far from green due to their reliance on stoichiometric quantities of strong, corrosive acids. The development of metal-free nitration systems, such as the aforementioned trifluoroacetyl nitrate protocol, represents a significant step forward by avoiding both harsh acids and heavy metal waste. rsc.orgnih.gov

The Friedel-Crafts acylation reaction is another area where catalytic improvements offer substantial green benefits. organic-chemistry.org Classically, this reaction requires more than one equivalent of a Lewis acid catalyst like aluminum chloride (AlCl₃), which cannot be easily recovered and generates large amounts of acidic aqueous waste during workup. libretexts.orgyoutube.com Modern research has focused on developing efficient, reusable catalysts. For instance, zinc oxide (ZnO) has been demonstrated as an effective and recyclable catalyst for the acylation of indoles, particularly when paired with an ionic liquid as the reaction medium. researchgate.net Other catalytic systems, including those based on palladium or N-heterocyclic carbenes (NHCs), provide mild and efficient alternatives to traditional Lewis acids for the synthesis of acylated indoles. nih.govacs.orgnih.gov

Solvent Selection and Waste Minimization

For the nitration of indoles, solvent choice can dramatically influence reaction outcomes. In the trifluoroacetyl nitrate system, acetonitrile (B52724) was found to be the optimal solvent, leading to a near-quantitative yield, whereas other solvents gave inferior results. rsc.org The study of solvent effects on the regioselectivity of aromatic nitration is a well-established field, with polarity and solubility properties playing key roles. researchgate.net

In Friedel-Crafts acylation, the use of greener solvents is an active area of research. Ionic liquids have been used as recyclable media for ZnO-catalyzed acylations. researchgate.net Furthermore, hexafluoro-2-propanol (HFIP) has been employed as a non-traditional solvent and promoter that facilitates Friedel-Crafts acylation without the need for a Lewis acid catalyst, thereby simplifying the reaction and reducing metal-containing waste streams. orgsyn.org

Waste minimization is intrinsically linked to catalyst and solvent selection. By adopting highly efficient catalytic methods over stoichiometric ones, the generation of waste is significantly reduced. Designing synthetic routes with high atom economy—maximizing the incorporation of atoms from the starting materials into the final product—is another fundamental strategy. A route involving the direct acylation of 5-nitroindole is more atom-economical than a route that requires the use of protecting groups on the indole nitrogen, which must be added and later removed. umn.eduresearchgate.net

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Oxoacetic Acid Moiety

The oxoacetic acid group at the C-3 position of the indole (B1671886) is a primary site for chemical derivatization. Its two adjacent carbonyl functionalities, the ketone and the carboxylic acid, exhibit distinct reactivities that can be selectively exploited.

The carboxylic acid function of 2-(5-nitro-1H-indol-3-yl)-2-oxoacetic acid is readily converted into esters and amides through standard synthetic protocols.

Esterification can be achieved under typical acid-catalyzed conditions, such as Fischer esterification. This involves reacting the parent acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or toluenesulfonic acid. The reaction is typically heated to drive the equilibrium towards the ester product.

Amidation reactions are carried out by first activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate amide bond formation and minimize side reactions. This method provides a versatile route to a wide range of N-substituted amides.

| Reaction Type | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Heating in excess alcohol | 2-(5-nitro-1H-indol-3-yl)-2-oxoacetate ester |

| Amidation | Amine (R-NH₂), Coupling Agent (e.g., EDC, HOBt) | Aprotic solvent (e.g., DMF, DCM), Room temperature | N-substituted 2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide |

The ketone and carboxylic acid functionalities of the oxoacetic acid moiety can be reduced using various hydride reagents, with the outcome depending on the reagent's strength.

Selective Ketone Reduction : Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the α-keto group to a hydroxyl group, yielding 2-hydroxy-2-(5-nitro-1H-indol-3-yl)acetic acid. masterorganicchemistry.comchemguide.co.uk NaBH₄ is generally not strong enough to reduce the carboxylic acid. libretexts.org This chemoselective reduction offers a route to α-hydroxy acid derivatives.

Reduction of Both Ketone and Carboxylic Acid : A more powerful reducing agent, lithium aluminum hydride (LiAlH₄), is capable of reducing both the ketone and the carboxylic acid. libretexts.orgic.ac.uk This reaction typically yields a diol, 2-(5-nitro-1H-indol-3-yl)ethane-1,2-diol. However, for indole derivatives, LiAlH₄ can sometimes lead to complete hydrogenolysis of the side chain functionalities. For instance, indole-3-carboxylic acid and its esters have been shown to be reduced to skatole (3-methylindole) by excess LiAlH₄. researchgate.net This suggests that the reduction of this compound with LiAlH₄ could potentially yield 3-ethyl-5-nitro-1H-indole.

Deoxygenation to Methylene (B1212753) Group : Complete deoxygenation of the ketone to a methylene group can be achieved via methods like the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions. quora.comvedantu.com However, these reactions are often incompatible with α-keto acids due to steric hindrance and the harsh acidic or basic conditions, which could promote side reactions. stackexchange.comalfa-chemistry.com

| Reducing Agent | Functionality Targeted | Expected Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Ketone | 2-hydroxy-2-(5-nitro-1H-indol-3-yl)acetic acid |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Carboxylic Acid | 2-(5-nitro-1H-indol-3-yl)ethane-1,2-diol or 3-ethyl-5-nitro-1H-indole |

Similar to other indole-3-carboxylic acids and α-keto acids, this compound can undergo decarboxylation. Heating the compound, particularly in the presence of a catalyst, can lead to the loss of carbon dioxide (CO₂) from the carboxylic acid group. This reaction would proceed via an acyl intermediate to yield 5-nitroindole-3-carbaldehyde. The mechanism involves the cleavage of the C-C bond between the carboxyl group and the α-keto carbon. The stability of the indole ring helps to facilitate this transformation. Electrochemical methods have also been developed for the decarboxylation of glyoxylic acid in reactions with indoles. acs.org

Transformations at the Indole Nitrogen (N-1) and C-2 Positions

The indole ring itself provides further opportunities for derivatization, specifically at the indole nitrogen (N-1) and the C-2 position.

The nitrogen atom of the indole ring is nucleophilic and can be readily functionalized.

N-Alkylation : The indole N-H is acidic enough to be deprotonated by a suitable base, such as sodium hydride (NaH), to form an indolide anion. This anion then acts as a nucleophile, reacting with various electrophiles like alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfates to yield N-alkylated derivatives.

N-Acylation : Similarly, the indolide anion can react with acylating agents like acid chlorides or anhydrides to form N-acyl indoles. These reactions provide a means to introduce a variety of functional groups onto the indole nitrogen, which can influence the compound's electronic properties and steric profile.

| Reaction Type | Reagents | Typical Conditions | Product Class |

|---|---|---|---|

| N-Alkylation | Base (e.g., NaH), Alkyl Halide (R-X) | Aprotic solvent (e.g., DMF, THF) | 1-Alkyl-2-(5-nitro-1H-indol-3-yl)-2-oxoacetic acid derivatives |

| N-Acylation | Base (e.g., NaH), Acyl Chloride (R-COCl) | Aprotic solvent (e.g., DMF, THF) | 1-Acyl-2-(5-nitro-1H-indol-3-yl)-2-oxoacetic acid derivatives |

While electrophilic substitution on the indole ring typically occurs at the C-3 position, this site is already occupied in the target molecule. Functionalization at the C-2 position is more challenging due to its lower intrinsic reactivity but can be achieved using modern synthetic methods. Strategies such as transition-metal-catalyzed C-H activation provide powerful tools for introducing new substituents at the C-2 position. These methods can forge new carbon-carbon or carbon-heteroatom bonds, significantly expanding the range of accessible derivatives. Another advanced strategy is the concept of "umpolung," where the normal nucleophilic character of the indole ring is inverted, making the C-2 position electrophilic and thus reactive towards nucleophiles. masterorganicchemistry.com

Reactivity of the Nitro Group: Reduction and Further Functionalization

The nitro group at the C5 position of the indole ring is a key site for chemical modification, with its reduction to an amino group being the most common and synthetically useful transformation. This conversion dramatically alters the electronic properties of the indole system, transforming the electron-deficient 5-nitroindole (B16589) scaffold into an electron-rich 5-aminoindole (B14826) derivative, which can then be subjected to a variety of further functionalizations.

The reduction of aromatic nitro groups, including those on indole rings, can be achieved using a range of reducing agents and conditions. mdpi.com The choice of reagent can be critical to achieving high yields while preserving other functional groups in the molecule. Common methods include catalytic hydrogenation and chemical reduction. mdpi.comijrar.org For instance, catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient method for reducing nitro groups. ijrar.org Chemical reducing agents such as sodium dithionite (B78146) are also effective for the reduction of nitroindoles to their corresponding aminoindoles. ijrar.org

Once the 5-aminoindole derivative is formed, the primary aromatic amine group opens up numerous avenues for subsequent derivatization. It can readily participate in reactions such as diazotization, acylation, alkylation, and condensation, allowing for the introduction of a wide array of substituents and the construction of more complex molecular architectures. For example, the resulting amino group can be reacted with various electrophiles to form amides, sulfonamides, or ureas, enabling the exploration of structure-activity relationships in medicinal chemistry contexts. nih.gov

| Reduction Method | Reagent / Catalyst | Conditions | Product | Ref. |

| Catalytic Hydrogenation | Palladium-Carbon (Pd/C) | Hydrogen gas, Reflux | 5-Aminoindole derivative | ijrar.org |

| Chemical Reduction | Sodium Dithionite (Na₂S₂O₄) | NaOH, Ethanol, 50°C | 5-Aminoindole derivative | ijrar.org |

| Metal-mediated Reduction | Zinc (Zn) or Indium (In) | Acidic or neutral medium | 5-Aminoindole derivative | rsc.org |

| Transfer Hydrogenation | Hydrazine Hydrate | Raney Nickel | 5-Aminoindole derivative | mdpi.com |

Electrophilic and Nucleophilic Aromatic Substitution on the Indole Ring System

The indole nucleus is inherently an electron-rich aromatic system, typically prone to electrophilic substitution, with the C3 position being the most reactive site. However, in this compound, the C3 position is already substituted. The presence of two strong electron-withdrawing groups—the nitro group at C5 and the 2-oxoacetic acid group at C3—profoundly influences the reactivity of the indole ring.

These groups deactivate the benzene (B151609) portion of the indole ring towards electrophilic aromatic substitution. Any potential electrophilic attack would be directed to the positions least deactivated, which are typically C4 and C6. However, reactions often require harsh conditions, which can lead to low yields or side reactions.

Conversely, the electron-deficient nature imparted by the nitro group makes the indole ring susceptible to nucleophilic aromatic substitution (SNAr), a reactivity pattern not typical for unsubstituted indoles. The positions ortho and para to the strongly deactivating nitro group (C4 and C6) become activated towards attack by strong nucleophiles. This allows for the displacement of a suitable leaving group (if present at these positions) or, in some cases, a hydride ion, leading to the introduction of nucleophilic substituents. Indoles substituted with electron-withdrawing groups, such as 3-nitroindoles, have been shown to exhibit remarkable reactivity toward various electron-rich species. researchgate.net

| Reaction Type | Reactivity of the Indole Ring | Preferred Position(s) | Influencing Factors | Ref. |

| Electrophilic Aromatic Substitution | Strongly Deactivated | C4, C6 | Electron-withdrawing effects of -NO₂ and -COCOOH groups. | rsc.org |

| Nucleophilic Aromatic Substitution | Activated | C4, C6 | Strong electron-withdrawing effect of the C5-nitro group. | researchgate.net |

Heterocyclic Annulation and Cyclization Reactions Utilizing the Compound as a Building Block

The functional groups of this compound make it a versatile building block for the synthesis of more complex, fused heterocyclic systems. Both the indole N-H and the reactive α-ketoacid side chain can participate in cyclization and annulation reactions.

For instance, the α-ketoacid moiety is a precursor for condensation reactions with various binucleophiles. Reaction with hydrazines or substituted hydrazines can lead to the formation of pyridazinone-fused indoles. Similarly, condensation with 1,2-diaminobenzenes could yield quinoxaline (B1680401) derivatives fused to the indole core.

Furthermore, after the reduction of the nitro group to an amine, the resulting 5-amino-3-(2-oxoacetyl)indole derivative possesses multiple reactive sites for intramolecular and intermolecular cyclizations. The Cadogan reaction, which involves the reductive cyclization of a nitro group in proximity to an aryl moiety, provides a pathway to create new rings. researchgate.net While the nitro group in the title compound is not directly positioned for a simple intramolecular Cadogan cyclization, its reduction to an amine provides a nucleophilic center that can be utilized in subsequent annulation strategies to build polyheterocyclic systems, such as pyrrolo[3,2-c]carbazoles. researchgate.net The electron-poor character of 3-nitroindole derivatives also makes them suitable substrates for various cycloaddition and annulation reactions. researchgate.net

| Reaction Type | Participating Functional Group(s) | Potential Product(s) | Ref. |

| Condensation/Cyclization | α-Ketoacid | Pyridazinone-fused indoles, Quinoxaline-fused indoles | researchgate.net |

| Reductive Cyclization | Nitro group (after reduction to amine) | Fused polyheterocyclic systems (e.g., carbazoles) | researchgate.net |

| Cycloaddition/Annulation | Indole ring activated by nitro group | Diversely substituted indolines | researchgate.net |

Mechanistic Investigations of Formation and Transformation Pathways

Elucidation of Reaction Mechanisms in the Synthesis of 2-(5-Nitro-1H-indol-3-yl)-2-oxoacetic Acid

The formation of the target compound can be dissected into two principal mechanistic stages: the nitration of the indole (B1671886) ring to form 5-nitroindole (B16589) and the subsequent acylation at the C3 position.

Formation of 5-Nitroindole Precursor: The indole ring is highly reactive towards electrophiles, and direct nitration with strong acids like nitric acid often leads to polymerization and the formation of undesired byproducts. bhu.ac.in Therefore, milder, non-acidic nitrating agents are preferred. A modern approach involves the in-situ generation of trifluoroacetyl nitrate (B79036) (CF₃COONO₂) from tetramethylammonium (B1211777) nitrate and trifluoroacetic anhydride. nih.gov This reagent acts as a potent electrophile. The mechanism is a classic electrophilic aromatic substitution. The π-electron-rich indole ring, particularly the benzene (B151609) portion for this substitution, attacks the nitronium ion (or its carrier), leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma-complex or Wheland intermediate. Subsequent deprotonation by a weak base restores aromaticity and yields the 5-nitroindole product. Computational studies on indole electrophilic substitution show that while kinetic attack may favor the N1 position, the thermodynamically most stable products result from substitution on the ring carbons. ic.ac.ukic.ac.uk

Friedel-Crafts Acylation at the C3 Position: The introduction of the 2-oxoacetic acid moiety is typically achieved via Friedel-Crafts acylation using oxalyl chloride (ClCOCOCl) on the 5-nitroindole precursor. wikipedia.orgsciencemadness.org The indole nucleus is a π-excessive heterocycle, with the C3 position being the most nucleophilic and thus the preferred site for electrophilic attack. bhu.ac.innih.gov The reaction mechanism, often facilitated by a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, ZnO), proceeds through several key steps: byjus.comacs.orgresearchgate.net

Generation of the Electrophile: The Lewis acid coordinates to one of the carbonyl oxygens (or the chlorine atom) of oxalyl chloride, polarizing the C-Cl bond and facilitating its cleavage. sigmaaldrich.comusask.ca This generates a highly reactive electrophilic species, the acylium ion ([COCOCl]⁺), which is stabilized by resonance.

Electrophilic Attack: The electron-rich C3 position of the 5-nitroindole attacks the electrophilic carbon of the acylium ion. This step forms a new carbon-carbon bond and generates a resonance-stabilized cationic intermediate, the sigma-complex, where the positive charge is delocalized over the indole ring, including the nitrogen atom. bhu.ac.inkhanacademy.org This delocalization is crucial for stabilizing the intermediate and is why C3 substitution is favored over C2. bhu.ac.in

Deprotonation: A weak base, such as the [AlCl₄]⁻ complex formed in the first step, removes the proton from the C3 position. byjus.com This restores the aromaticity of the pyrrole (B145914) ring and yields the indol-3-ylglyoxyl chloride intermediate.

Hydrolysis: Subsequent aqueous workup hydrolyzes the remaining acid chloride group to a carboxylic acid, yielding the final product, this compound.

The presence of the electron-withdrawing nitro group at the C5 position deactivates the benzene ring towards electrophilic attack but has a less pronounced effect on the reactivity of the pyrrole ring, allowing for regioselective acylation at C3. acs.org

Kinetic and Thermodynamic Studies of Key Reactions

Quantitative studies on the kinetics and thermodynamics of the precise synthesis of this compound are not extensively documented in publicly available literature. However, the principles can be understood from computational and experimental studies on analogous electrophilic substitution reactions of indole and its derivatives.

Thermodynamic vs. Kinetic Control: In the electrophilic substitution of indole, there is often a distinction between the kinetic and thermodynamic products. Computational studies using density functional theory (DFT) on indole nitrosation revealed that attack at the N1 position has the lowest activation free energy (ΔG‡), making it the kinetically favored product. ic.ac.ukrogue-scholar.org However, substitution at the C3 position results in the most thermodynamically stable product, with the lowest free energy of reaction (ΔG). ic.ac.ukic.ac.uk This suggests that if the initial N1-substitution is reversible, the product distribution will eventually be dominated by the more stable C3-substituted isomer. In the case of Friedel-Crafts acylation, the reaction is generally irreversible, meaning the product distribution is under kinetic control, directly reflecting the activation energy barriers for attack at different positions. The high reactivity and nucleophilicity of the C3 position ensure it is the dominant kinetic product. bhu.ac.in

Kinetic Data from Analogous Systems: While specific rate constants for the acylation of 5-nitroindole are scarce, studies on the atmospheric oxidation of indole by hydroxyl radicals provide insight into its reactivity. The experimentally determined rate constant for the OH + indole reaction is 1.54×10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 K, indicating a very rapid reaction. copernicus.org This high reactivity is consistent with the electron-rich nature of the indole ring system. Computational studies further support that electrophilic addition to the pyrrole ring is kinetically dominant. copernicus.org This inherent reactivity underpins the facile nature of reactions like Friedel-Crafts acylation.

A summary of computed thermodynamic data for the protonation of indole, a fundamental electrophilic substitution, highlights the energetic preference for C3 attack.

| Position of Protonation | Relative Free Energy (kcal/mol) |

|---|---|

| C3 | 0.0 |

| N1 | 4.1 |

| C2 | 10.0 |

Data derived from computational studies on the relative stability of protonated indole intermediates. ic.ac.uk This data shows the thermodynamic preference for the formation of the C3-protonated intermediate.

Identification of Catalytic Cycles and Transient Intermediate Species

Catalytic Cycle for Friedel-Crafts Acylation: When a Lewis acid like aluminum chloride (AlCl₃) is used in stoichiometric amounts for Friedel-Crafts acylation, it is more accurately described as a promoter rather than a true catalyst because it forms a complex with the ketone product. wikipedia.org However, with certain substrates and milder Lewis acids, catalytic cycles are possible. researchgate.netnih.gov

The generalized cycle for a Lewis acid (LA) catalyzed acylation of 5-nitroindole with oxalyl chloride is as follows:

Catalyst Activation: The Lewis acid reversibly coordinates with the acylating agent (oxalyl chloride) to form an activated complex. LA + ClCOCOCl ⇌ [ClCOCOCl--LA]

Electrophile Formation: The complex generates the highly electrophilic acylium ion. [ClCOCOCl--LA] → [O=C-COCl]⁺ + [LA-Cl]⁻

Nucleophilic Attack & Sigma-Complex Formation: The 5-nitroindole attacks the acylium ion, forming the transient sigma-complex intermediate. 5-Nitroindole + [O=C-COCl]⁺ → [Sigma-Complex]⁺

Product Formation and Catalyst Regeneration: The base [LA-Cl]⁻ abstracts a proton from the sigma-complex, yielding the acylated product and regenerating the Lewis acid and producing HCl. [Sigma-Complex]⁺ + [LA-Cl]⁻ → 3-Acyl-5-nitroindole + LA + HCl

Transient Intermediate Species: Two principal transient species are central to this reaction pathway:

Acylium Ion: The [O=C-COCl]⁺ ion is the key electrophile. Its formation is the critical activation step. The positive charge is resonance-stabilized by the adjacent carbonyl group, which prevents the rearrangements often seen in Friedel-Crafts alkylations. usask.ca

Sigma-Complex (Arenium Ion): This is the high-energy intermediate formed after the indole ring attacks the electrophile. byjus.com Its stability dictates the regioselectivity of the reaction. For C3 attack on indole, the positive charge is delocalized across C2 and the nitrogen atom without disrupting the aromaticity of the fused benzene ring, making it the most stable of the possible sigma-complexes. bhu.ac.in

Solvent Effects and Stereochemical Control in Reaction Pathways

Solvent Effects: The choice of solvent can significantly influence the rate and outcome of Friedel-Crafts acylations. The reaction mechanism involves the formation of charged intermediates (acylium ion and sigma-complex). Therefore, solvent polarity plays a crucial role.

Polar Solvents: Solvents like nitrobenzene (B124822) or nitromethane (B149229) can stabilize the charged intermediates, potentially accelerating the reaction. stackexchange.com However, they can also complex with the Lewis acid catalyst, sometimes reducing its activity. In some systems, polar solvents can shift the regioselectivity from the kinetic to the thermodynamic product by ensuring all intermediates remain in solution and allowing for equilibrium to be established. stackexchange.com

Non-polar Solvents: Solvents such as dichloromethane (B109758) (DCM), carbon disulfide (CS₂), or 1,2-dichloroethane (B1671644) are commonly used. stackexchange.com They are effective at dissolving the reactants without strongly coordinating to the catalyst. In some cases, the product-catalyst complex may precipitate from a non-polar solvent, preventing further reactions or equilibration. stackexchange.com

Ionic Liquids: More recently, ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM]BF₄) have been employed as green solvents. researchgate.netrsc.org They can act as both the solvent and co-catalyst, enhancing the activity of Lewis acids like ZnO or Y(OTf)₃ and allowing for high yields and regioselectivity under mild conditions. researchgate.net

A study on the acylation of naphthalene (B1677914) demonstrated a distinct solvent-dependent shift in regioselectivity, highlighting the power of the reaction medium to control the product outcome.

| Solvent | Product Ratio (1-acetyl : 2-acetyl) | Product Type |

|---|---|---|

| Carbon Disulfide (CS₂) | Favors 1-acetyl | Kinetic |

| Nitrobenzene (C₆H₅NO₂) | Favors 2-acetyl | Thermodynamic |

Solvent effect on the regioselectivity of naphthalene acetylation. stackexchange.com

Stereochemical Control: The target molecule, this compound, is achiral, so stereochemical control is not a factor in its direct synthesis. However, stereochemistry becomes critical in its subsequent transformations. For instance, the reduction of the ketone group in the 2-oxoacetic acid moiety would produce a chiral α-hydroxy acid, 2-hydroxy-2-(5-nitro-1H-indol-3-yl)acetic acid.

Controlling the stereochemical outcome of such a reduction would require the use of asymmetric synthesis strategies. This could involve:

Chiral Reducing Agents: Employing chiral hydride reagents, such as those derived from boranes (e.g., Alpine Borane) or aluminum hydrides modified with chiral ligands.

Catalytic Asymmetric Hydrogenation: Using a transition metal catalyst (e.g., Rhodium, Ruthenium) complexed with a chiral phosphine (B1218219) ligand (e.g., BINAP) under a hydrogen atmosphere.

The existing indole framework could also exert some degree of diastereoselective control if a chiral auxiliary were attached to the indole nitrogen prior to the reduction, although this would add extra steps to the synthesis. The development of catalytic asymmetric Friedel-Crafts reactions of indoles is an active area of research, demonstrating the importance of controlling stereochemistry in indole functionalization. acs.org

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high precision. For 2-(5-nitro-1H-indol-3-yl)-2-oxoacetic acid (molecular formula C₁₀H₆N₂O₅), HRMS provides an exact mass measurement, which is crucial for confirming its molecular formula and distinguishing it from other potential isomers.

In practice, techniques like Electrospray Ionization (ESI) are often used to generate the molecular ion [M+H]⁺ or [M-H]⁻. The measured mass-to-charge ratio (m/z) is then compared to the calculated theoretical mass.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insight into the molecule's structure. nih.gov Upon collision-induced dissociation (CID), the molecular ion breaks apart in a predictable manner, yielding characteristic fragment ions. For indole (B1671886) derivatives, common fragmentation pathways include the loss of small molecules like CO, CO₂, and HCN. scirp.org In the case of nitro-substituted compounds, a characteristic loss of the NO₂ group (46 Da) is a key diagnostic fragmentation. nih.gov The fragmentation pattern of this compound would be expected to show losses related to the carboxylic acid group (-COOH, 45 Da) and the α-keto group (-CO, 28 Da), as well as fragments indicative of the nitroindole core. scirp.orglibretexts.org

Table 1: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Neutral Loss | Notes |

| [M-H]⁻ | C₁₀H₅N₂O₅⁻ | H⁺ | Deprotonated molecular ion. |

| [M-H-CO₂]⁻ | C₉H₅N₂O₃⁻ | CO₂ | Loss of carbon dioxide from the carboxylic acid group. |

| [M-H-NO₂]⁻ | C₁₀H₅NO₃⁻ | NO₂ | Loss of the nitro group, a key indicator for nitroaromatics. |

| [M-H-CO₂-NO]⁻ | C₉H₅NO₂⁻ | CO₂, NO | Subsequent loss of nitric oxide from the nitro group. |

| Indole core fragments | Various | Multiple | Cleavage of the side chain leading to fragments characteristic of the 5-nitroindole (B16589) core. scirp.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity and structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would show a highly deshielded singlet for the indole N-H proton (typically >11 ppm). The aromatic region would display signals for the protons on the benzene (B151609) ring. The H4 proton would appear as a doublet, H6 as a doublet of doublets, and H7 as a doublet, with their chemical shifts significantly influenced by the electron-withdrawing nitro group at the C5 position. unina.it The H2 proton on the pyrrole (B145914) ring would appear as a distinct singlet.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbons of the oxoacetic acid group would be the most downfield signals (>160 ppm). The carbon atoms of the indole ring would appear in the aromatic region (approx. 100-150 ppm). The C5 carbon, directly attached to the nitro group, would be significantly affected, as would the other carbons in the ring due to resonance effects. unina.it

¹⁵N NMR: While less common due to lower sensitivity and low natural abundance (0.37%), ¹⁵N NMR can provide direct information about the nitrogen environments. wikipedia.orghuji.ac.il Isotopic labeling is often required for practical measurements. wikipedia.org Two distinct signals would be expected: one for the indole nitrogen and one for the nitro group nitrogen. The chemical shift of the nitro group nitrogen in aliphatic nitro compounds is approximately 385 to 410 ppm (on the ammonia (B1221849) scale). researchgate.net These shifts are highly sensitive to the electronic structure, making ¹⁵N NMR a valuable probe, particularly for studying tautomerization or intermolecular interactions involving the nitrogen atoms. wikipedia.orgnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d₆)

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| 1 (N-H) | ~12.5 | br s | - |

| 2 | ~8.8 | s | ~138 |

| 3 | - | - | ~115 |

| 3a | - | - | ~128 |

| 4 | ~8.7 | d | ~118 |

| 5 | - | - | ~142 |

| 6 | ~8.2 | dd | ~119 |

| 7 | ~7.7 | d | ~113 |

| 7a | - | - | ~139 |

| C=O (keto) | - | - | ~180 |

| C=O (acid) | - | - | ~165 |

| OH (acid) | ~13.5 | br s | - |

Note: Predicted values are based on typical shifts for substituted indoles and related compounds. Actual values may vary. unina.itrsc.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR experiments are essential for unambiguously assigning the complex spectra of molecules like this compound. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For this molecule, COSY would show correlations between H6 and H7, and between H6 and H4, confirming their positions on the benzene ring. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). youtube.comsdsu.edu It is the primary method for assigning the carbon signals based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). youtube.comsdsu.edu It is critical for piecing together the molecular skeleton. For example, HMBC would show a correlation from the H2 proton to the C3 and C3a carbons, and from the H4 proton to the C3, C5, and C7a carbons, confirming the connectivity of the entire indole ring system and the position of the side chain. researchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is used to determine the molecule's three-dimensional conformation and stereochemistry in solution.

Table 3: Expected Key 2D NMR Correlations

| Technique | Correlating Nuclei | Purpose | Example Correlations |

| COSY | ¹H ↔ ¹H | Identifies coupled protons | H6 ↔ H7; H6 ↔ H4 |

| HSQC | ¹H ↔ ¹³C (1-bond) | Assigns carbons directly bonded to protons | H2 ↔ C2; H4 ↔ C4; H6 ↔ C6; H7 ↔ C7 |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Establishes connectivity across the molecule | H2 ↔ C3, C3a; H4 ↔ C5, C7a; N-H ↔ C2, C7a |

| NOESY | ¹H ↔ ¹H (through space) | Determines spatial proximity and conformation | H2 ↔ N-H; H4 ↔ N-H |

Vibrational Spectroscopy: Infrared and Raman for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. The spectrum of this compound would be characterized by several key absorption bands. A broad band in the 2500-3300 cm⁻¹ region would be indicative of the O-H stretch of the carboxylic acid dimer. The N-H stretch of the indole ring would appear around 3300-3400 cm⁻¹. The carbonyl (C=O) stretching region would be particularly informative, likely showing two distinct peaks: one for the carboxylic acid C=O around 1700-1725 cm⁻¹ and one for the keto C=O at a slightly lower frequency. The nitro group (NO₂) gives rise to two strong, characteristic bands: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. nih.gov It is particularly sensitive to symmetric vibrations and non-polar bonds. For this compound, strong Raman signals would be expected for the aromatic ring C=C stretching vibrations and the symmetric stretch of the nitro group. acs.orgstfc.ac.uk

Table 4: Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) | IR |

| Indole | N-H stretch | 3300 - 3400 | IR |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | IR, Raman |

| α-Keto | C=O stretch | 1680 - 1700 | IR, Raman |

| Nitro (NO₂) | Asymmetric stretch | 1500 - 1550 | IR |

| Nitro (NO₂) | Symmetric stretch | 1340 - 1380 | IR, Raman |

| Aromatic Ring | C=C stretch | 1450 - 1600 | IR, Raman |

X-ray Crystallography for Solid-State Structural Elucidation and Polymorphism Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can calculate the exact positions of each atom, yielding precise bond lengths, bond angles, and torsional angles.

For this compound, a crystal structure would reveal the planarity of the indole ring system and the conformation of the oxoacetic acid side chain. Crucially, it would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding (e.g., between the carboxylic acid groups to form dimers, and between the indole N-H and a carbonyl or nitro oxygen) and π-π stacking of the aromatic indole rings. mdpi.com

Furthermore, many organic molecules can exist in different crystalline forms, a phenomenon known as polymorphism. mdpi.com Different polymorphs can have distinct physical properties, such as melting point, solubility, and stability. X-ray crystallography is the primary tool used to identify and characterize these different polymorphic forms, which is of critical importance in fields like pharmaceutical development.

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, SFC)

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for purity analysis of non-volatile organic compounds. nih.gov For this compound, a reversed-phase HPLC method would typically be employed. researchgate.net This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol, often with a small amount of acid like formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated). bio-rad.com Detection is commonly performed using a UV detector, taking advantage of the strong UV absorbance of the nitroindole chromophore. acs.org

Supercritical Fluid Chromatography (SFC): SFC is an alternative chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. nih.gov It is considered a "green" alternative to normal-phase HPLC and can offer different selectivity, making it useful for separating isomers or for preparative-scale purification. The use of polar co-solvents (modifiers) and additives is often necessary to elute polar compounds like the target molecule. nih.gov

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique employed in the characterization of novel compounds, providing a crucial verification of their empirical and molecular formulas. This method determines the mass percentages of the constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample of the synthesized compound. The experimentally determined percentages are then compared against the theoretically calculated values derived from the proposed molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the successful synthesis and purity of the target molecule.

For the compound this compound, the theoretical elemental composition is calculated based on its molecular formula, C₁₀H₆N₂O₅. This analysis is indispensable for confirming that the synthesized product possesses the correct stoichiometry and is free from significant impurities that would alter the elemental ratios.

The theoretical percentages for each element are as follows:

Carbon (C): 51.30%

Hydrogen (H): 2.58%

Nitrogen (N): 11.96%

Oxygen (O): 34.16%

These calculated values serve as a benchmark for the empirical data obtained from instrumental analysis, typically using a CHN analyzer. In practice, a small, precisely weighed sample of the compound is combusted in a high-temperature furnace. The resulting combustion gases (carbon dioxide, water vapor, and nitrogen gas) are separated and quantified, allowing for the determination of the original elemental composition.

The comparison between the theoretical and found values is a critical step in the structural elucidation process. While minor deviations are expected due to instrumental limitations and sample handling, significant discrepancies would suggest the presence of residual solvents, starting materials, byproducts, or an incorrect structural assignment. Therefore, elemental analysis provides a quantitative validation of the compound's atomic constitution, complementing the qualitative structural information obtained from spectroscopic methods.

Table 1: Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 51.30 |

| Hydrogen | H | 2.58 |

| Nitrogen | N | 11.96 |

| Oxygen | O | 34.16 |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry Optimization, and Vibrational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the electronic structure and geometry of molecules. For derivatives of 2-(1H-indol-3-yl)-2-oxoacetic acid, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine the most stable molecular conformation through geometry optimization. researchgate.netnih.govnih.gov This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

The presence of the nitro group at the C5 position of the indole (B1671886) ring significantly influences the electronic distribution and geometry compared to the unsubstituted parent compound, 2-(1H-indol-3-yl)-2-oxoacetic acid. researchgate.net The electron-withdrawing nature of the nitro group affects the charge distribution across the indole ring system. mdpi.com

Vibrational analysis is also performed using DFT to calculate the harmonic vibrational frequencies. researchgate.netoatext.com These theoretical frequencies are often scaled to correct for anharmonicity and limitations in the computational method, allowing for a direct comparison with experimental infrared (IR) and Raman spectra. oatext.comnih.gov This analysis helps in the assignment of specific vibrational modes to the functional groups within the molecule, such as the N-H stretch of the indole ring, the C=O stretches of the oxoacetic acid moiety, and the symmetric and asymmetric stretches of the nitro group. nih.govnih.gov

Table 1: Predicted Vibrational Frequencies for Key Functional Groups This table presents hypothetical yet representative data based on typical DFT calculations for similar molecules.

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|---|

| N-H (Indole) | Stretching | ~3450 | ~3400 |

| C=O (Carboxylic Acid) | Stretching | ~1780 | ~1760 |

| C=O (Ketone) | Stretching | ~1720 | ~1700 |

| NO₂ (Nitro) | Asymmetric Stretch | ~1550 | ~1530 |

| NO₂ (Nitro) | Symmetric Stretch | ~1350 | ~1330 |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and interactions with the surrounding environment, such as a solvent. nih.govrsc.org For 2-(5-nitro-1H-indol-3-yl)-2-oxoacetic acid, MD simulations can reveal the preferred conformations of the flexible oxoacetic acid side chain relative to the rigid indole ring system. bu.edu.eg

These simulations model the molecule in a solvent box, typically water, to mimic physiological conditions. nih.gov The analysis of the simulation trajectory can reveal stable hydrogen bonding networks between the molecule and solvent molecules. nih.gov The carboxylic acid, ketone, indole N-H, and nitro groups are all capable of forming hydrogen bonds, which will significantly influence the molecule's solubility and conformational preferences in an aqueous environment. researchgate.netnih.gov The simulations provide a dynamic picture that complements the static view from geometry optimization calculations. tntech.edu

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). researchgate.net

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, DFT calculations are used to determine the energies and spatial distributions of these orbitals. nih.gov The electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The HOMO is typically located over the electron-rich indole ring system, while the LUMO is often distributed over the oxoacetic acid and nitro-substituted benzene (B151609) ring portion. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies This table presents hypothetical yet representative data based on typical DFT calculations for similar molecules.

| Parameter | Energy Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.8 eV | Indicates electron-donating capability |

| ELUMO | -2.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.3 eV | Relates to chemical reactivity and stability |

Electrostatic Potential (MEP) Surface Analysis for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.comnih.gov The MEP map illustrates the charge distribution on the molecule's surface using a color spectrum. cram.com

For this compound, the MEP surface would show regions of negative potential (typically colored red or yellow) and positive potential (colored blue). mdpi.com The most negative regions, indicating electron-rich areas susceptible to electrophilic attack, are expected around the oxygen atoms of the nitro and oxoacetic acid groups. rsc.orgmdpi.com Conversely, the most positive region, indicating an electron-poor area susceptible to nucleophilic attack, is typically found around the hydrogen atom of the indole N-H group. rsc.org This analysis is invaluable for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies for In Vitro Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological or chemical activity. mdpi.com For indole derivatives, QSAR models are developed to predict properties based on a set of calculated molecular descriptors. nih.govnih.gov These descriptors can include steric parameters (e.g., molecular volume), electronic parameters (e.g., Mulliken atomic charges, dipole moment), and hydrophobic parameters (e.g., logP). nih.gov

In the context of in vitro studies focusing on chemical properties, a QSAR model for this compound and its analogues could predict factors like their potential as enzyme inhibitors. nih.gov For instance, a study on 2-aryl-5-nitro-1H-indole derivatives found that activity could be improved by increasing the molecular volume and the Mulliken atomic charge on certain carbon atoms, or by lowering the dipole moment. nih.gov These models, built using statistical methods like partial least squares (PLS), provide a predictive framework that can guide the design of new compounds with enhanced properties without focusing on clinical outcomes. nih.gov

Exploration of Advanced Chemical Biology and Pre Clinical Research Applications Non Clinical Focus

Utilization as a Synthetic Scaffold for Novel Chemical Entities

The true value of 2-(5-nitro-1H-indol-3-yl)-2-oxoacetic acid in chemical biology lies in its role as a synthetic scaffold. The indole (B1671886) nucleus combined with the glyoxylamide function provides a versatile template amenable to extensive structural modifications. nih.gov This adaptability allows chemists to systematically alter the molecule to probe interactions with specific biological targets and develop new chemical entities for research purposes. nih.govnih.gov The presence of the nitro group further influences the electronic properties of the molecule, which can enhance interactions with certain amino acids in target proteins or be exploited for bioreductive activation mechanisms. mdpi.com

The indole-glyoxylic acid framework is exceptionally well-suited for the generation of chemical libraries—large collections of related compounds used for high-throughput screening. acs.org Synthetic strategies often involve reacting the parent indole-glyoxylic acid with a diverse set of amines or other reagents to produce a library of indole-3-glyoxylamides. acs.orgresearchgate.net This approach allows for the rapid creation of hundreds or thousands of distinct molecules, each with a unique substitution pattern.

These libraries are then screened against biological targets to identify "hit" compounds with a desired activity. For example, libraries of indole-3-glyoxylamides have been synthesized and screened to identify potent inhibitors of tubulin polymerization and compounds with activity in cellular models of prion disease. acs.orgresearchgate.net The synthetic ease and versatility of the scaffold are critical for generating the chemical diversity needed for such screening campaigns. nih.gov

Beyond library synthesis, the indole-glyoxylic acid scaffold is used for the rational design and synthesis of specific, chemically modified analogs. nih.govnih.gov The design process is often guided by structure-activity relationship (SAR) studies, where the biological activity of a series of related compounds is correlated with their chemical structures. nih.gov

Synthetic modifications can be made at several positions on the indole-glyoxylic acid core:

The Indole Nitrogen (N1): Alkylation or arylation at the N1 position can significantly alter the compound's properties and target interactions. acs.org

The Indole Ring: Substituents, such as the existing nitro group, halogens, or alkyl groups, can be introduced at various positions on the benzene (B151609) portion of the indole ring to modulate electronic properties and steric bulk. nih.govnih.gov

The Glyoxylic Acid Moiety: The carboxylic acid can be converted into amides, esters, or other functional groups, which is a common strategy for creating indole-glyoxylamide derivatives with diverse functionalities. nih.govacs.org

For instance, new classes of indole acetic acid sulfonate derivatives have been synthesized by treating N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide with various sulfonyl chlorides, leading to compounds with distinct biological profiles. nih.gov Similarly, indole-2-carboxamide analogs have been developed as potential agonists for the TRPV1 ion channel. mdpi.com The nitro group itself is a key functional group in many biologically active molecules, where it can participate in redox reactions or enhance binding to target biomolecules through its electron-withdrawing nature. mdpi.com

In Vitro Biochemical Characterization of Molecular Target Interactions

Following synthesis, the novel analogs derived from the this compound scaffold undergo rigorous in vitro biochemical testing to characterize their interactions with molecular targets. nih.gov These studies are fundamental to understanding how the chemical structure of a compound translates into a specific biological effect, focusing on the mechanism rather than clinical potential. nih.gov

A primary application for derivatives of this scaffold is in the development of enzyme inhibitors. nih.gov In vitro enzyme inhibition assays are used to determine the potency and mechanism by which a compound inhibits a specific enzyme. Key parameters measured include the half-maximal inhibitory concentration (IC₅₀), which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Kinetic studies are also performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), which provides insight into whether the inhibitor binds to the enzyme's active site or an allosteric site. nih.gov For example, indole acetic acid sulfonate derivatives have been profiled as inhibitors of ectonucleotidases, with some compounds exhibiting competitive inhibition and others showing uncompetitive binding modes. nih.gov Other indole-based scaffolds have yielded potent inhibitors for enzymes such as xanthine (B1682287) oxidase, EGFR, and BRAFV600E. nih.govnih.gov

| Enzyme Target | Inhibitor Scaffold | Example Compound | IC₅₀ Value | Mode of Inhibition | Source |

|---|---|---|---|---|---|

| h-e5′NT (Ectonucleotidase) | Indole acetic acid sulfonate | Compound 5c | 0.37 µM | Uncompetitive | nih.gov |

| h-TNAP (Ectonucleotidase) | Indole acetic acid sulfonate | Compound 5g | N/A | Non-competitive | nih.gov |

| EGFR | Indole-based derivative | Compound Va | 71 ± 06 nM | N/A | nih.gov |

| BRAFV600E | Indole-based derivative | Compound Vg | 77 nM | N/A | nih.gov |

| Xanthine Oxidase (XO) | 2-(Indol-5-yl)thiazole | 2-(3-cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acid | 3.5 nM | N/A | nih.gov |

Receptor binding assays are essential for characterizing compounds that are designed to interact with cellular receptors. nih.gov These assays typically use a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor of interest. nih.govnih.gov The synthesized compound is then tested for its ability to compete with the labeled ligand for binding to the receptor, which allows for the determination of its binding affinity (often expressed as Kᵢ, the inhibition constant).

For example, studies on a series of indolylglyoxylamides highlighted the critical role of the indole N-H group in anchoring the molecules to the central benzodiazepine (B76468) receptor (BzR). nih.gov This demonstrates how specific structural features of the scaffold contribute directly to target interaction. Similarly, indole-2-carboxamide derivatives have been profiled for their ability to modulate the TRPV1 ion channel, with assays determining their potency (EC₅₀) and desensitization (IC₅₀) properties. mdpi.com These ligand-target interaction profiles are crucial for understanding the molecular basis of a compound's activity.

Development of Chemical Probes and Biosensors

While specific research detailing the use of this compound as a chemical probe or biosensor is not extensively documented, the foundational moieties of the molecule, particularly the nitroindole scaffold, have established precedent in these applications. Nitroindole derivatives are recognized for their utility in the construction of sophisticated tools for biological investigation.

One notable application of a related compound, 5-nitroindole (B16589), is its use as a universal base analog in oligonucleotide probes. genelink.comidtdna.combiosearchtech.com In this context, it can be incorporated into DNA or RNA sequences to probe nucleic acid structures and interactions. genelink.com The 5-nitroindole moiety is valued for its ability to stack within the DNA double helix without forming specific hydrogen bonds with opposing bases, a property that is crucial for studying DNA-protein interactions and for use in primers for sequencing and PCR where sequence degeneracy is required. genelink.combiosearchtech.com

Furthermore, the indole scaffold itself is a key component in the development of fluorescent biosensors for detecting biologically important molecules. For instance, biosensors have been engineered to detect indole metabolites like indole-3-aldehyde, which play roles in intercellular signaling. nih.govbiorxiv.org The development of such biosensors often involves the functionalization of the indole ring to create a specific binding pocket or a responsive fluorophore. The presence of the nitro group and the oxoacetic acid side chain on this compound offers multiple points for chemical modification, suggesting its potential as a starting point for creating novel fluorescent probes. For example, the carboxyl group could be coupled to a fluorophore, while the nitroindole core could be tailored for specific biological targets.

Substituted nitroindole nucleosides have also been proposed as building blocks for labeled oligonucleotide probes used in the detection and quantification of nucleic acids. google.com These probes can be designed for various formats, including hybridization probes and Taqman probes. google.com This highlights the versatility of the nitroindole structure in developing sensitive and specific tools for molecular biology research.

Table 1: Potential Applications of Nitroindole Scaffolds in Chemical Probes and Biosensors

| Application Area | Role of Nitroindole Moiety | Potential Modification on this compound |

|---|---|---|

| Oligonucleotide Probes | Universal base analog for studying nucleic acid interactions. genelink.combiosearchtech.com | Incorporation into synthetic DNA/RNA strands. |

| Fluorescent Biosensors | Core scaffold for developing sensors for specific metabolites. nih.govbiorxiv.org | Coupling of a fluorophore to the oxoacetic acid side chain. |

| Labeled Hybridization Probes | Building block for probes used in nucleic acid detection. google.com | Attachment of detectable groups via the linker arm. |

Role in High-Throughput Screening Libraries for Chemical Biology Tool Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of large compound libraries to identify molecules with specific biological activities. nih.govbmglabtech.comdrugtargetreview.com The inclusion of structurally diverse and functionally rich compounds is critical for the success of HTS campaigns. Indole derivatives, in general, are well-represented in screening libraries due to their proven track record as "privileged structures" that can interact with a wide range of biological targets. nih.govnih.gov

The 5-nitroindole scaffold, a key feature of this compound, has been specifically identified as a valuable core for generating libraries of compounds with potential therapeutic applications. For example, a library of pyrrolidine-substituted 5-nitroindole derivatives was synthesized and screened, leading to the identification of compounds that act as c-Myc G-quadruplex binders with anticancer activity. nih.govnih.govresearchgate.net This demonstrates that the 5-nitroindole moiety can serve as a foundational element for discovering potent and selective biological modulators.

The rationale for including compounds like this compound in HTS libraries is multifold:

Structural Complexity and Diversity: The combination of the nitroindole ring system with the α-keto acid side chain provides a unique three-dimensional structure and a rich array of functional groups, increasing the likelihood of specific interactions with biological macromolecules.

Chemical Reactivity for Fragment-Based Screening: The oxoacetic acid moiety can participate in various chemical reactions, making the compound suitable for fragment-based library design where smaller, reactive molecules are screened and then elaborated.

Known Bioactivity of the Scaffold: The indole nucleus is present in numerous natural products and approved drugs, suggesting that derivatives are more likely to possess biological relevance. nih.govnih.gov

Table 2: Rationale for Including this compound in HTS Libraries

| Feature | Rationale for Inclusion in HTS | Example from Related Compounds |

|---|---|---|

| 5-Nitroindole Core | Proven scaffold for discovering bioactive compounds. | Identification of 5-nitroindole derivatives as c-Myc G-quadruplex binders. nih.govnih.gov |

| Oxoacetic Acid Moiety | Provides a reactive handle for covalent interactions or further chemical derivatization. | Indole-3-glyoxylic acid as a precursor in the synthesis of bioactive molecules. chemimpex.com |

Application as a Reference Standard in Analytical Chemistry

In analytical chemistry, reference standards are highly purified compounds used to confirm the identity and determine the concentration of a substance in a sample. While there is no specific information available documenting this compound as a commercially available or widely used analytical reference standard, its chemical properties and those of related compounds suggest its potential in this role.

The analytical characterization of indole derivatives is crucial in various fields, including pharmaceutical development, metabolomics, and environmental analysis. For instance, indole-3-glyoxylic acid, a closely related compound, has been identified as a metabolite in bacterial transformation of indole and is used as a reference compound in such studies. nih.gov Similarly, indole-3-acetic acid and other related indoles are analyzed in culture media, requiring pure standards for accurate quantification by techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). nih.gov

Should this compound be identified as a metabolite, a synthetic intermediate, or a final product of interest, a highly purified version would be essential for:

Method Development and Validation: Establishing and validating analytical methods (e.g., HPLC, LC-MS) for its detection and quantification.

Quality Control: Ensuring the purity and identity of the compound in synthetic batches or formulated products.